molecular formula C10H11N3O2S B4844950 3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4844950
M. Wt: 237.28 g/mol
InChI Key: NIAYNQHMXBFASK-UHFFFAOYSA-N
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Description

3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Group: The thiazole ring can be introduced via a condensation reaction with a thioamide.

    Functionalization: The ethyl and methyl groups are introduced through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry applications might include the development of new drugs for treating various diseases. The compound’s structure suggests it could interact with biological targets in a specific manner.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Typically, such compounds might bind to enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 2,5-dimethyl-1,3-oxazole.

    Thiazole Derivatives: Compounds like 2-aminothiazole.

Uniqueness

What sets 3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which could confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-3-7-8(6(2)15-13-7)9(14)12-10-11-4-5-16-10/h4-5H,3H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAYNQHMXBFASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
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3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
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3-ETHYL-5-METHYL-N-(13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

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